8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate
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Overview
Description
8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate typically involves the reaction of 8-quinolinol with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the quinoline ring.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for the reduction of the quinoline ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of quinolinyl amine derivatives, while oxidation reactions can produce quinolinyl ketones or quinolinyl carboxylic acids .
Scientific Research Applications
8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate into DNA, disrupting the replication and transcription processes . Additionally, the compound can inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and repair . These interactions contribute to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 8-Quinolinyl 4-bromo-2,5-dimethoxybenzenesulfonate
- 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate
Uniqueness
8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate is unique due to the presence of both the quinoline ring and the 4-chloro-2,5-dimethoxybenzenesulfonate moiety. This combination imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C17H14ClNO5S |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
quinolin-8-yl 4-chloro-2,5-dimethoxybenzenesulfonate |
InChI |
InChI=1S/C17H14ClNO5S/c1-22-14-10-16(15(23-2)9-12(14)18)25(20,21)24-13-7-3-5-11-6-4-8-19-17(11)13/h3-10H,1-2H3 |
InChI Key |
MNRVEDOIFKDNAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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